

thermochemical properties of tetramethylpiperidine derivatives

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Compound of Interest

Compound Name: 2,2,6,6-Tetramethyloxan-4-ol

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An In-Depth Technical Guide to the Thermochemical Properties of Tetramethylpiperidine Derivatives for Researchers and Drug Development Professionals

Abstract

Tetramethylpiperidine derivatives represent a cornerstone class of molecules, pivotal as hindered amine light stabilizers (HALS) and as precursors to stable nitroxyl radicals like TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl).^{[1][2][3]} Their utility in materials science and organic synthesis is well-established; however, a deep understanding of their thermochemical properties is essential for optimizing their application and is of growing importance in medicinal chemistry.^[4] This guide provides a comprehensive exploration of the core thermochemical properties of these derivatives, detailing the causality behind experimental choices, presenting robust methodologies, and contextualizing the data's significance for drug discovery and development. By bridging theoretical principles with practical applications, this document serves as a critical resource for scientists aiming to leverage these powerful molecules.

Introduction: The Significance of Steric Hindrance and Thermochemistry

The defining structural feature of 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives is the significant steric hindrance around the nitrogen atom, conferred by the four adjacent methyl groups.^[2] This steric bulk dramatically reduces the nucleophilicity of the nitrogen atom while maintaining its basicity, a unique characteristic that makes it a valuable non-nucleophilic base

in organic synthesis.^{[1][5]} When the amine is oxidized, it forms the exceptionally stable nitroxyl radical, TEMPO, a versatile catalyst for selective oxidations.^[6]

Beyond their synthetic utility, these derivatives are paramount as HALS in polymers. They function not by absorbing UV radiation, but by scavenging free radicals produced during photo-oxidation, a regenerative process that provides long-term stability.^{[3][7][8]}

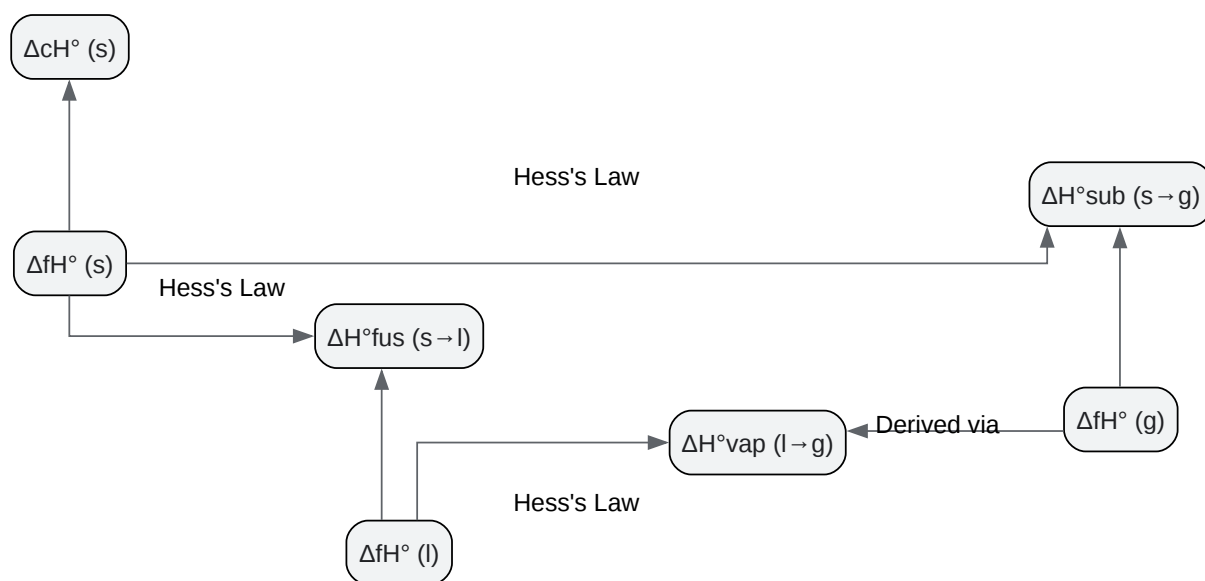
Understanding the thermochemistry of these compounds—the energy changes that accompany their formation, phase transitions, and reactions—is critical for several reasons:

- **Process Safety and Optimization:** Knowledge of enthalpies of combustion and formation is vital for assessing the thermal stability and potential hazards of HALS during high-temperature polymer processing.^{[3][9]}
- **Predictive Modeling:** Accurate thermochemical data is essential for parameterizing computational models that can predict the behavior of new derivatives, accelerating the design of more effective stabilizers or catalysts.^{[10][11]}
- **Drug Development:** In medicinal chemistry, thermodynamic parameters like Gibbs free energy, enthalpy, and entropy of binding are crucial for understanding and optimizing drug-target interactions.^{[12][13][14]} While not direct drugs themselves, tetramethylpiperidine scaffolds can be part of larger bioactive molecules, and their intrinsic thermodynamic properties contribute to the overall profile of the drug candidate.^[15]

This guide will systematically dissect the key thermochemical properties, the methods used to determine them, and their implications.

Core Thermochemical Properties and Their Determination

The foundational thermochemical properties provide a quantitative measure of the energy stored within a molecule and the energy required to change its physical state. The relationship between these properties is crucial for deriving a complete thermodynamic profile.



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Caption: Interrelation of key thermochemical properties via Hess's Law.

Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability. For tetramethylpiperidine derivatives, this value is influenced by ring strain and the steric repulsion of the methyl groups.

The most reliable method for determining ΔfH° for organic compounds is combustion calorimetry.^[16] By precisely measuring the heat released during complete combustion (ΔcH°), the enthalpy of formation can be calculated using Hess's Law.

Enthalpy of Vaporization ($\Delta H^\circ_{\text{vap}}$) and Sublimation ($\Delta H^\circ_{\text{sub}}$)

These properties quantify the energy required to transition a substance from the liquid to the gas phase (vaporization) or from the solid to the gas phase (sublimation).^{[17][18]} They are a direct measure of the strength of intermolecular forces. For derivatives like TEMPO, which is a solid at room temperature, the enthalpy of sublimation is particularly relevant.^[6] These values are crucial for deriving the gas-phase enthalpy of formation from condensed-phase calorimetric data.

Experimental determination is often achieved via:

- **Transpiration Method:** An inert gas is passed over the sample at a known rate, and the mass loss is measured. This allows for the determination of vapor pressure as a function of temperature, from which the enthalpy of phase change is calculated using the Clausius-Clapeyron equation.^[19]
- **Knudsen Effusion:** Similar to the transpiration method but used for very low vapor pressures. The rate of effusion of a gas through a small orifice into a vacuum is measured.
- **Differential Scanning Calorimetry (DSC):** Can be used to measure the enthalpy of fusion (melting) and, with specialized equipment, the enthalpy of vaporization.

Summary of Thermochemical Data

The following tables summarize critically evaluated thermophysical property data for the parent compound, 2,2,6,6-tetramethylpiperidine, and its key derivative, TEMPO.

Table 1: Thermochemical Properties of 2,2,6,6-Tetramethylpiperidine (C₉H₁₉N)

Property	Value	Phase	Source
Molar Mass	141.25 g/mol	-	[20]
Boiling Point	152 °C (425 K)	Liquid	[21]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	45.4 \pm 0.4 kJ/mol at 298.15 K	Liquid \rightarrow Gas	[22]
Enthalpy of Formation ($\Delta_f H^\circ$)	-220.0 \pm 1.8 kJ/mol	Liquid	[22][23]
Enthalpy of Formation ($\Delta_f H^\circ$)	-174.6 \pm 1.8 kJ/mol	Gas	[22][23]

Table 2: Physical Properties of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (C₉H₁₈NO)

Property	Value	Conditions	Source
Molar Mass	156.25 g/mol	-	[24]
Melting Point	36-38 °C	Solid	[25][26]
Vapor Pressure	0.4 hPa	20 °C	[25]
Autoignition Temp.	275 °C	-	
State	Red-orange, sublimable solid	Standard	[6]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, experimental protocols must be robust and include validation steps. Here, we detail the methodology for static bomb combustion calorimetry, a gold-standard technique for determining the enthalpy of combustion.[27][28]

Protocol: Determination of Enthalpy of Combustion via Static Bomb Calorimetry

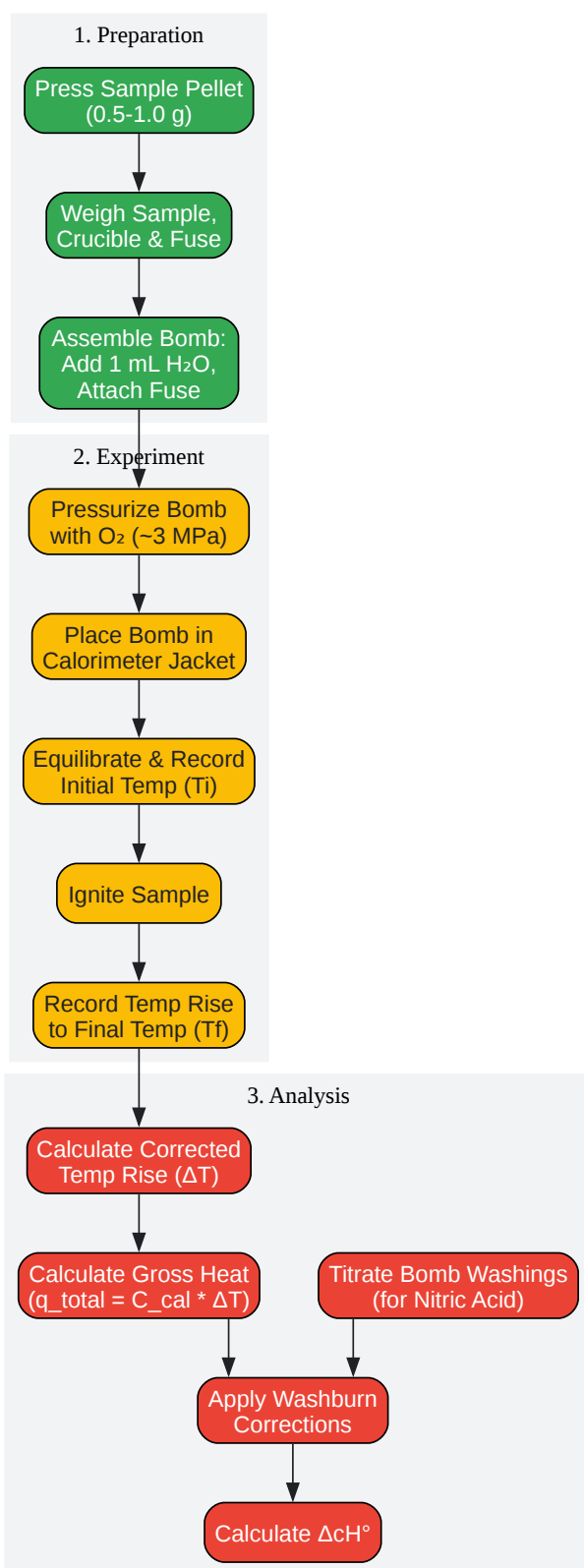
Objective: To accurately measure the standard molar enthalpy of combustion ($\Delta_c H^\circ$) of a solid tetramethylpiperidine derivative.

Causality: This constant-volume process measures the change in internal energy (ΔE).^[28] This value is then corrected to standard conditions to find the enthalpy of combustion (ΔH), which is the basis for calculating the enthalpy of formation. The use of a certified standard, like benzoic acid, is non-negotiable as it calibrates the entire system, ensuring the trustworthiness of the results.

Materials & Apparatus:

- Isoperibol or Adiabatic Bomb Calorimeter
- Constant Volume Stainless Steel Bomb (~300 cm³)
- Sample (e.g., a solid TEMPO derivative), pressed into a pellet
- Benzoic Acid (NIST Standard Reference Material)
- Platinum Crucible
- Cotton Fuse Wire of known mass and energy of combustion
- High-Purity Oxygen (99.995%)
- Distilled Water
- Digital Thermometer (resolution ± 0.0001 K)
- Titration equipment and standard NaOH solution

Workflow Diagram:



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Caption: Standard workflow for a bomb calorimetry experiment.

Step-by-Step Methodology:

- System Calibration:
 - Perform 5-7 combustion experiments using standard benzoic acid to determine the energy equivalent (heat capacity) of the calorimeter, C_{cal} . This is the cornerstone of the protocol's self-validating nature.
- Sample Preparation:
 - Press ~0.8 g of the tetramethylpiperidine derivative into a pellet.
 - Accurately weigh the pellet in a platinum crucible.
 - Measure the mass of the cotton fuse wire and attach it to the bomb electrodes, ensuring it is in contact with the sample pellet.
- Bomb Assembly and Combustion:
 - Place the crucible in the bomb. Add 1 mL of distilled water to the bomb to saturate the internal atmosphere, ensuring all water formed during combustion is in the liquid state.
 - Seal the bomb and purge it with oxygen before pressurizing to ~3 MPa.
 - Submerge the bomb in the calorimeter's water jacket, ensuring thermal equilibrium.
 - Record the temperature for several minutes to establish a baseline.
 - Ignite the sample and record the temperature rise until a stable final temperature is reached.
- Post-Combustion Analysis:
 - Vent the bomb and collect the liquid phase ("bomb washings").
 - Titrate the washings with a standardized NaOH solution to quantify the amount of nitric acid formed from the combustion of nitrogen in the sample and residual atmospheric N_2 . This is a critical correction.

- Inspect the bomb for soot, which would indicate incomplete combustion and invalidate the run.
 - Calculations:
 - Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.
 - Calculate the total heat released (q_{total}) using: $q_{\text{total}} = C_{\text{cal}} * \Delta T$.
 - Subtract the heat contributions from the ignition fuse (q_{fuse}) and nitric acid formation (q_{HNO_3}).
 - The resulting value is the energy of combustion of the sample. Convert this to the standard molar energy of combustion, $\Delta_c U^\circ$.
 - Finally, correct the constant-volume energy change to a constant-pressure enthalpy change ($\Delta_c H^\circ$) using the ideal gas law to account for the change in the number of moles of gas in the reaction. This entire correction procedure is known as the Washburn correction.
- [27]

Computational Thermochemistry: The In Silico Approach

Alongside experimental methods, computational chemistry provides a powerful tool for predicting and understanding thermochemical properties. High-level quantum chemical methods can achieve high accuracy, often within "chemical accuracy" (± 4 kJ/mol).

Methodology:

- Composite Methods (e.g., G4 Theory): Methods like Gaussian-4 (G4) theory are highly effective for calculating gas-phase enthalpies of formation.[29] They combine results from several high-level calculations with empirical corrections to approximate a very high level of theory at a manageable computational cost.
- Isodesmic Reactions: To improve accuracy and cancel out systematic errors, the target molecule's enthalpy of formation is calculated relative to known values of structurally similar

molecules through a balanced "isodesmic" reaction. This ensures that the number and types of chemical bonds are conserved on both sides of the reaction.[29]

- Solvation Models (e.g., SMD): To study properties in solution, implicit solvation models like the Solvation Model based on Density (SMD) can be applied to account for the energetic effects of the solvent.[30]

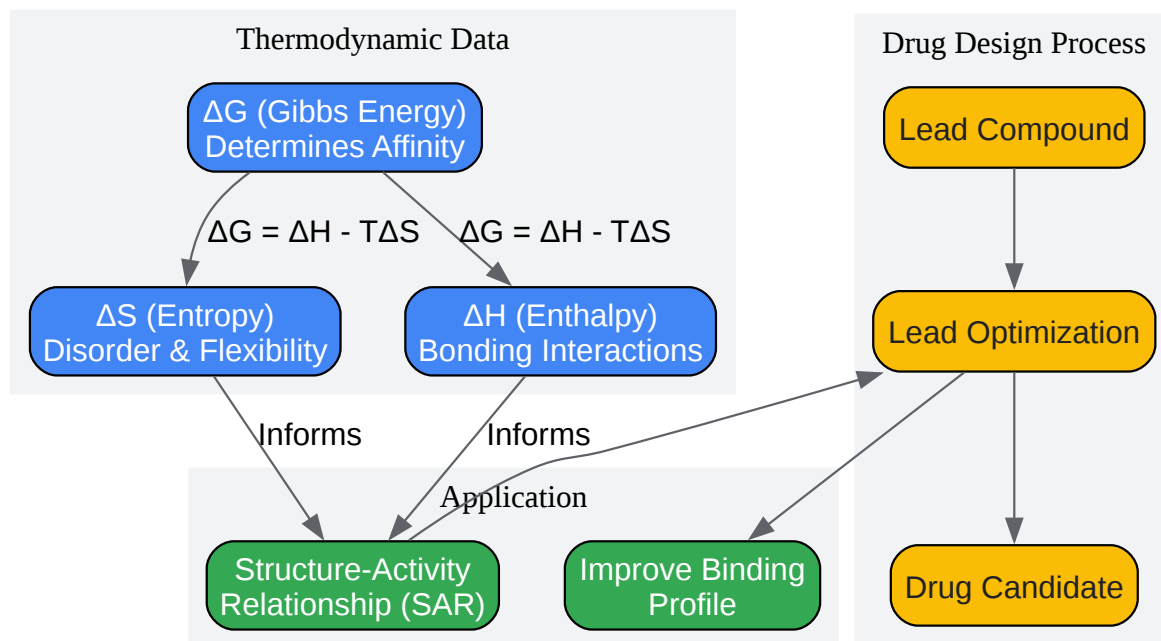
Causality: The choice of a high-level composite method like G4 is driven by the need to accurately capture electron correlation effects, which are crucial for reliable energy predictions. The use of isodesmic reactions is a strategic choice to minimize computational errors, leveraging the fact that error cancellation is more effective for relative energy differences than for absolute energies.

Applications in Drug Development

Thermochemical data provides invaluable insight into the molecular forces that govern drug-target binding, a process central to rational drug design.[13][31] The binding affinity (K_d) of a drug is directly related to the Gibbs free energy of binding (ΔG_{bind}) by the equation $\Delta G_{\text{bind}} = -RT\ln(K_d) = \Delta H_{\text{bind}} - T\Delta S_{\text{bind}}$.

- Enthalpy (ΔH_{bind}): This term reflects the change in bonding interactions (e.g., hydrogen bonds, van der Waals forces) as the drug binds to its target.[32] An enthalpically driven compound often forms strong, specific interactions with the target.
- Entropy (ΔS_{bind}): This term relates to changes in the system's disorder, including conformational changes in the drug and protein, and the release of ordered water molecules from the binding site (the hydrophobic effect).[32]

Why this matters for tetramethylpiperidine derivatives: When a tetramethylpiperidine scaffold is incorporated into a larger drug molecule, its inherent conformational rigidity and steric bulk influence the entropic component of binding. Understanding these baseline thermodynamic properties allows medicinal chemists to make more informed decisions during lead optimization to achieve a favorable thermodynamic signature—ideally, a balance of enthalpic and entropic contributions for optimal affinity and specificity.[12][32]



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